Cas no 856167-47-0 (3-Iodo-4-isopropoxybenzoicacid)
3-Iodo-4-isopropoxybenzoicacid Chemical and Physical Properties
Names and Identifiers
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- 3-Iodo-4-isopropoxybenzoic acid
- 3-iodo-4-propan-2-yloxybenzoic acid
- 3-iodanyl-4-propan-2-yloxy-benzoic acid
- 3-iodo-4-(propan-2-yloxy)benzoic acid
- 3308AC
- 3-Iodo-4-[(propan-2-yl)oxy]benzoic acid
- A841381
- 167I470
- 3-Iodo-4-(1-methylethoxy)benzoic acid (ACI)
- 3-Iodo-4-isopropoxybenzoicacid
- 3-Iodo-4-isopropyloxybenzoic acid
- AS-60448
- DB-076378
- CS-0098730
- D75966
- SCHEMBL3951337
- MFCD09271829
- AKOS015841690
- 856167-47-0
- DTXSID80660969
-
- MDL: MFCD09271829
- Inchi: 1S/C10H11IO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H,12,13)
- InChI Key: HHYAIENIWGJTJX-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(I)C(OC(C)C)=CC=1)O
Computed Properties
- Exact Mass: 305.97500
- Monoisotopic Mass: 305.975
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5
- XLogP3: 2.9
Experimental Properties
- Density: 1.687
- Boiling Point: 372.6 °C at 760 mmHg
- Flash Point: 179.1 °C
- Refractive Index: 1.599
- PSA: 46.53000
- LogP: 2.77660
3-Iodo-4-isopropoxybenzoicacid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I907452-1g |
3-Iodo-4-isopropoxybenzoic acid |
856167-47-0 | 95% | 1g |
1,755.00 | 2021-05-17 | |
| TRC | I248635-50mg |
3-Iodo-4-isopropoxybenzoicacid |
856167-47-0 | 50mg |
$ 205.00 | 2022-06-04 | ||
| TRC | I248635-100mg |
3-Iodo-4-isopropoxybenzoicacid |
856167-47-0 | 100mg |
$ 330.00 | 2022-06-04 | ||
| TRC | I248635-250mg |
3-Iodo-4-isopropoxybenzoicacid |
856167-47-0 | 250mg |
$ 660.00 | 2022-06-04 | ||
| Alichem | A019096260-1g |
3-Iodo-4-isopropoxybenzoic acid |
856167-47-0 | 95% | 1g |
$302.40 | 2023-08-31 | |
| Chemenu | CM128943-1g |
3-iodo-4-isopropoxybenzoic acid |
856167-47-0 | 95% | 1g |
$93 | 2023-01-09 | |
| eNovation Chemicals LLC | D753684-5g |
3-Iodo-4-isopropoxybenzoic acid |
856167-47-0 | 95% | 5g |
$185 | 2024-06-07 | |
| Chemenu | CM128943-5g |
3-iodo-4-isopropoxybenzoic acid |
856167-47-0 | 95% | 5g |
$358 | 2023-01-09 | |
| eNovation Chemicals LLC | Y1227226-5g |
3-Iodo-4-isopropoxybenzoic acid |
856167-47-0 | 95% | 5g |
$600 | 2024-06-03 | |
| Chemenu | CM128943-1g |
3-iodo-4-isopropoxybenzoic acid |
856167-47-0 | 95% | 1g |
$333 | 2021-06-17 |
3-Iodo-4-isopropoxybenzoicacid Related Literature
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 3-Iodo-4-isopropoxybenzoicacid
Introduction to 3-Iodo-4-isopropoxybenzoic Acid (CAS No. 856167-47-0)
3-Iodo-4-isopropoxybenzoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its versatile structural features. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 856167-47-0, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique molecular architecture, combining an iodo substituent at the third position and an isopropoxy group at the fourth position on a benzoic acid backbone, makes it a valuable building block for further chemical modifications.
The significance of 3-Iodo-4-isopropoxybenzoic acid lies in its potential applications across multiple domains. In pharmaceutical research, this compound is often employed in the development of novel therapeutic agents. The presence of the iodo group allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are pivotal in constructing complex heterocyclic frameworks. These frameworks are frequently observed in drugs targeting neurological disorders, inflammatory conditions, and infectious diseases.
Recent advancements in medicinal chemistry have highlighted the utility of 3-Iodo-4-isopropoxybenzoic acid in designing small-molecule inhibitors. For instance, studies have demonstrated its role in synthesizing compounds that interact with specific enzyme targets, modulating pathways involved in cancer progression or metabolic diseases. The benzoic acid core is particularly noteworthy, as it is a common motif in many FDA-approved drugs, owing to its favorable pharmacokinetic properties and biological compatibility.
In materials science, 3-Iodo-4-isopropoxybenzoic acid has been explored for its potential in creating advanced polymers and functional materials. The iodo and isopropoxy groups provide distinct reactivity patterns, enabling the design of polymers with tailored properties such as enhanced thermal stability or improved solubility in organic solvents. These attributes are particularly relevant in the development of coatings, adhesives, and specialty plastics where precise control over molecular structure is essential.
The synthesis of 3-Iodo-4-isopropoxybenzoic acid typically involves multi-step organic reactions starting from commercially available benzoic acid derivatives. The introduction of the iodo group at the third position can be achieved through iodination reactions using reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl). Subsequent functionalization with an isopropoxy group often employs alkylating agents such as isopropanol under acidic conditions or via nucleophilic substitution reactions.
One of the most compelling aspects of 3-Iodo-4-isopropoxybenzoic acid is its role in facilitating the discovery of new bioactive compounds through combinatorial chemistry and library synthesis. By serving as a versatile intermediate, researchers can rapidly generate diverse libraries of derivatives for high-throughput screening. This approach has been instrumental in identifying lead compounds with potential therapeutic value against various diseases.
The chemical properties of 3-Iodo-4-isopropoxybenzoic acid also make it a valuable tool in analytical chemistry. Its distinct spectral characteristics allow for easy detection and quantification using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. These analytical methods are crucial for verifying the purity and identity of synthesized compounds, ensuring their suitability for downstream applications.
In conclusion, 3-Iodo-4-isopropoxybenzoic acid (CAS No. 856167-47-0) represents a fascinating compound with broad applicability across pharmaceuticals and materials science. Its unique structural features enable diverse chemical modifications, making it an indispensable intermediate in synthetic chemistry. As research continues to uncover new methodologies and applications, the importance of this compound is expected to grow further, driving innovation in drug discovery and material development.
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